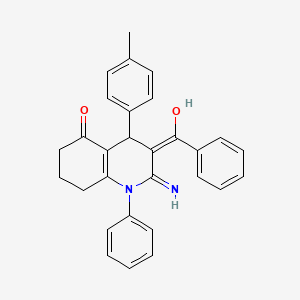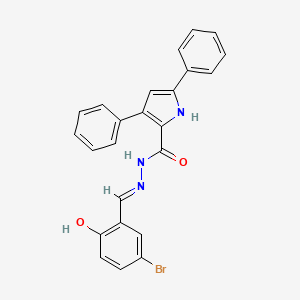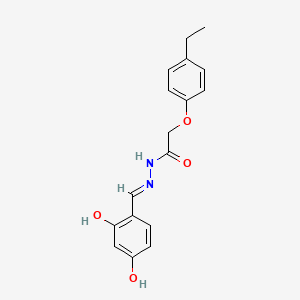
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.5 g/mol
Vorbereitungsmethoden
The synthesis of 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl and aniline derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the quinolinone ring structure. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinolinone derivatives.
Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of new derivatives with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other quinolinone derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C29H26N2O2 |
|---|---|
Molekulargewicht |
434.5g/mol |
IUPAC-Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-4-(4-methylphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H26N2O2/c1-19-15-17-20(18-16-19)25-26-23(13-8-14-24(26)32)31(22-11-6-3-7-12-22)29(30)27(25)28(33)21-9-4-2-5-10-21/h2-7,9-12,15-18,25,30,33H,8,13-14H2,1H3/b28-27+,30-29? |
InChI-Schlüssel |
VGMDINAJBWHMNA-WHJYEUHNSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=N)C2=C(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1190941.png)
![(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B1190943.png)


![1-[(Z)-(2-Hydroxy-4-pyrrolidin-1-ylphenyl)methylideneamino]-3-phenylthiourea](/img/new.no-structure.jpg)
![2,8-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-quinolinecarbohydrazide](/img/structure/B1190960.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1190964.png)
